2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a trifluorophenoxy group at the 8-position of the triazolopyridine ring. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazolopyridine ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as NaOCl and MnO2 can be used.
Reduction Reactions: Reducing agents such as NaBH4 and LiAlH4 are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has various scientific research applications, including:
Medicinal Chemistry: It exhibits potential as a therapeutic agent due to its biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: The compound is used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Pharmaceutical Chemistry: It is utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits the activity of JAK1 and JAK2, which are involved in cytokine signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the trifluorophenoxy group.
2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but has a methyl group instead of the trifluorophenoxy group.
Properties
Molecular Formula |
C12H9BrF3N3O |
---|---|
Molecular Weight |
348.12 g/mol |
IUPAC Name |
2-bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9BrF3N3O/c13-12-17-11-8(2-1-5-19(11)18-12)20-7-4-3-6(14)9(15)10(7)16/h3-4,8H,1-2,5H2 |
InChI Key |
AFOFHZDFBKATNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=NN2C1)Br)OC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.